molecular formula C11H10N2S B13610469 2-(Quinolin-6-yl)ethanethioamide

2-(Quinolin-6-yl)ethanethioamide

Cat. No.: B13610469
M. Wt: 202.28 g/mol
InChI Key: PJKDFGRCNPNIJF-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)ethanethioamide is a chemical compound with the molecular formula C11H10N2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-yl)ethanethioamide typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a base. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of transition metal catalysts, ionic liquids, and green chemistry protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-6-carboxylic acid derivatives, quinoline-6-ylmethanamine, and various substituted quinoline derivatives .

Scientific Research Applications

2-(Quinolin-6-yl)ethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. Quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which play crucial roles in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cellular processes, making these compounds effective in treating various diseases .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2-carboxamide
  • Quinoline-4-carboxamide
  • Quinoline-6-carboxamide
  • Quinoline-8-carboxamide

Uniqueness

2-(Quinolin-6-yl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanethioamide group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-quinolin-6-ylethanethioamide

InChI

InChI=1S/C11H10N2S/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14)

InChI Key

PJKDFGRCNPNIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=S)N)N=C1

Origin of Product

United States

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